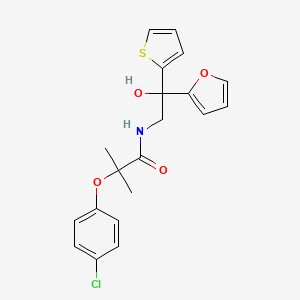

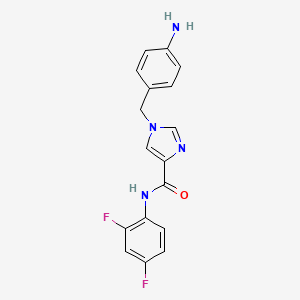

![molecular formula C23H30N6O4 B2798271 2-(2-amino-2-oxoethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1207046-73-8](/img/structure/B2798271.png)

2-(2-amino-2-oxoethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazole ring and a quinoxaline ring . These types of compounds are often found in pharmaceuticals and biologically important compounds .

Synthesis Analysis

1,2,4-Triazole-containing scaffolds are synthesized using various strategies, often involving the use of 3-amino-1,2,4-triazole . The synthesis of these compounds often involves multistep synthetic routes .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. In general, 1,2,4-triazoles can undergo a variety of reactions due to their nitrogen-containing heterocyclic structure .Scientific Research Applications

Synthesis and Biological Activity Prediction

A study on the synthesis of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides revealed the process starting from methyl 3-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylates. The compounds synthesized showed potential for antineurotic activity, suggesting their application in treating male reproductive and erectile dysfunction. Predictive modeling using PASS and GUSAR software categorized these compounds as slightly toxic to practically non-toxic (Danylchenko et al., 2016).

Structural Characterization and Reactions

Another study focused on the synthesis of 2′-substituted 5′,6′,7′,8′-tetrahydro-4′H-spiro[cyclohexane-1,9′-[1,2,4]triazolo[5,1-b]quinazolines] via condensation and subsequent reactions. The synthesized compounds underwent hydrogenation and reactions like alkylation, acylation, and sulfonylation. Their structures were confirmed through various spectroscopic techniques, including NMR and X-ray analysis (Chernyshev et al., 2008).

Antibacterial Evaluation

Research on 3,4-dihydro-4-oxo-1,2,3-benzotriazines incorporating 1,2,4-triazolo[4,3-c]quinazoline or thiazole demonstrated antibacterial activity. Synthesis involved the reaction of isatoic anhydride with aminotriazoloquinazoline or aminothiazole, showcasing potential for therapeutic applications against bacterial infections (Gineinah, 2001).

Methodological Advances

A methodological study described the synthesis of tetrahydrobenzimidazo[1,2-b]quinazolin-1(2H)-one and tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one under solvent-free conditions. This approach emphasized the efficiency and environmental benefits of such methods in creating heterocyclic compounds (Shaabani et al., 2006).

Future Directions

Mechanism of Action

Target of Action

The compound, 2-(2-amino-2-oxoethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, belongs to the class of triazoloquinazolines . Triazoloquinazolines are known to interact with a variety of enzymes and receptors in the biological system . .

Mode of Action

Triazole compounds, including triazoloquinazolines, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities

Biochemical Pathways

Triazole compounds are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities .

Result of Action

Triazole compounds are known for their broad spectrum of biological activities .

properties

IUPAC Name |

2-(2-amino-2-oxoethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O4/c1-14(2)10-11-27-21(32)17-9-8-15(20(31)25-16-6-4-3-5-7-16)12-18(17)29-22(27)26-28(23(29)33)13-19(24)30/h8-9,12,14,16H,3-7,10-11,13H2,1-2H3,(H2,24,30)(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMSUQRINLPGOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-chloro-5-{(E)-[(2-hydroxyethyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2798188.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide](/img/structure/B2798191.png)

![2-[4-(Tert-butyl)phenoxy]-1-(4-chlorophenyl)-1-ethanone](/img/structure/B2798192.png)

![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2798193.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2798195.png)

![[2-(Diethylamino)phenyl]methanol](/img/structure/B2798198.png)

![1-(benzenesulfonyl)-2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine](/img/structure/B2798202.png)